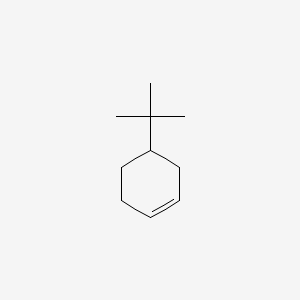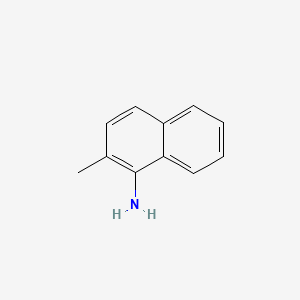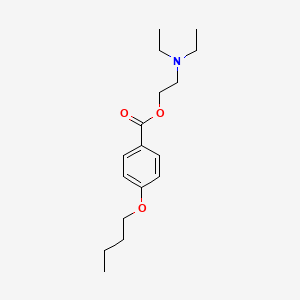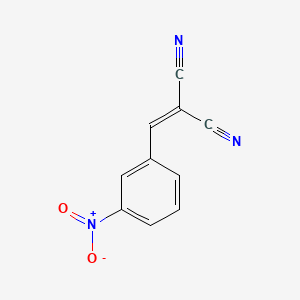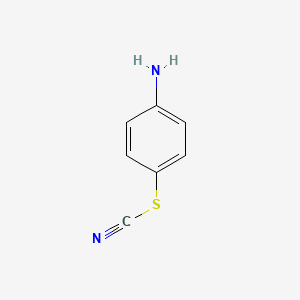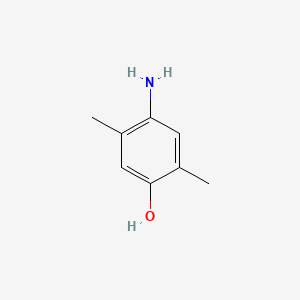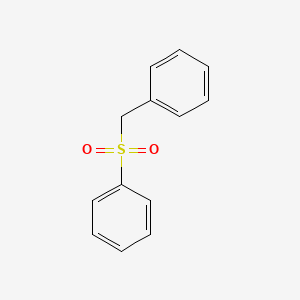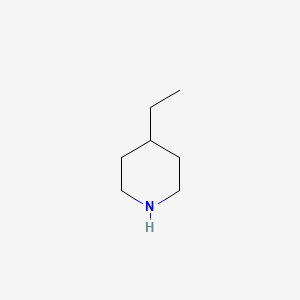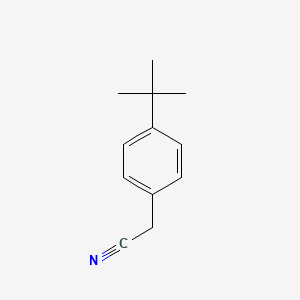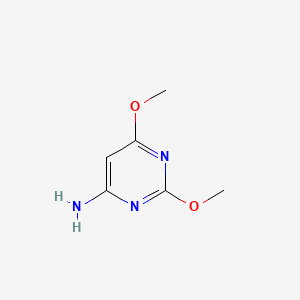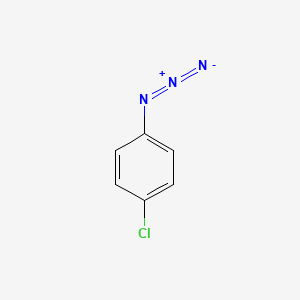
tert-Butyl L-alaninate
Overview
Description
tert-Butyl L-alaninate: is a chemical compound with the molecular formula C7H15NO2. It is an ester derivative of L-alanine, where the carboxyl group of L-alanine is esterified with tert-butyl alcohol. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl L-alaninate can be synthesized through the esterification of L-alanine with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of L-alanine and tert-butyl alcohol into a reactor with an acid catalyst. The reaction mixture is then heated and stirred to promote esterification. The product is separated and purified using industrial-scale distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl L-alaninate can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of this compound oxide or hydroxide.
Reduction: Formation of tert-butyl L-alaninol or tert-butyl L-alanine.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Chemistry: tert-Butyl L-alaninate is widely used in peptide synthesis as a protecting group for the carboxyl group of amino acids. It helps in the stepwise synthesis of peptides by preventing unwanted reactions at the carboxyl group.
Biology: In biological research, this compound is used as a building block for the synthesis of various bioactive peptides and proteins. It is also used in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients. It is involved in the synthesis of drugs that target specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. It serves as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl L-alaninate involves its role as a protecting group in peptide synthesis. It prevents the carboxyl group of L-alanine from participating in unwanted reactions during the synthesis process. The tert-butyl group can be selectively removed under mild acidic conditions, allowing the carboxyl group to participate in subsequent reactions.
Molecular Targets and Pathways: this compound primarily targets the carboxyl group of amino acids in peptide synthesis. It interacts with various enzymes and reagents involved in the synthesis process, ensuring the selective protection and deprotection of functional groups.
Comparison with Similar Compounds
tert-Butyl glycinate: An ester derivative of glycine used in peptide synthesis.
tert-Butyl L-phenylalaninate: An ester derivative of L-phenylalanine used in the synthesis of bioactive peptides.
tert-Butyl L-serinate: An ester derivative of L-serine used in the synthesis of peptides and proteins.
Uniqueness: tert-Butyl L-alaninate is unique due to its specific structure and reactivity. It provides selective protection for the carboxyl group of L-alanine, making it highly valuable in peptide synthesis. Its stability and ease of removal under mild conditions make it a preferred choice among similar compounds.
Properties
IUPAC Name |
tert-butyl (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHVYFBSLOMRCU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176074 | |
| Record name | tert-Butyl L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21691-50-9 | |
| Record name | L-Alanine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21691-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl L-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021691509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of tert-butyl L-alaninate in the synthesis of the ACE inhibitors described in the paper?
A1: In this study, this compound serves as a key reagent in the multi-step synthesis of N-[(1S)-1-carboxy-5-(4-piperidyl)pentyl]-L-alanine derivatives. These derivatives demonstrate potent ACE inhibitory activity. Specifically, this compound reacts with an intermediate compound, (1S)-5-(1-benzyloxycarbonyl-4-piperidyl)-1-ethoxycarbonylpentyl methanesulfonate, to introduce the L-alanine moiety into the target molecule structure. [] This step is crucial for achieving the desired stereochemistry and overall structure of the final ACE inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


